Anamorelin Fumarate

Description

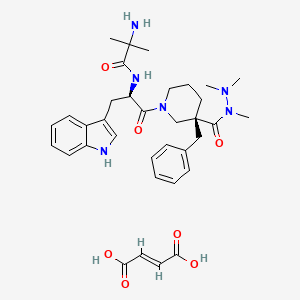

The exact mass of the compound Anamorelin (Fumarate) is 662.34279783 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t26-,31-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIOUAKEXOTTOG-LUDSMFHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856151 | |

| Record name | (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339539-92-3 | |

| Record name | (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Anamorelin Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anamorelin Fumarate is a novel, orally active, and selective ghrelin receptor agonist that mimics the physiological effects of ghrelin, a key regulator of appetite and metabolism. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and physiological consequences. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical and clinical pharmacology of this compound. This guide summarizes quantitative data in structured tables, provides detailed experimental methodologies, and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of Anamorelin's function.

Molecular Interaction with the Ghrelin Receptor (GHSR-1a)

Anamorelin's primary mechanism of action is its high-affinity binding to and activation of the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a), a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus and pituitary gland, as well as in other peripheral tissues.[1]

Binding Affinity and Agonist Activity

Anamorelin demonstrates potent agonist activity at the GHSR-1a with a high binding affinity. In vitro studies have quantified these interactions, showcasing its selectivity and potency.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 0.70 nM | Baby Hamster Kidney (BHK) cells expressing human GHSR-1a | [2] |

| Agonist Activity (EC50) | 0.74 nM | HEK293 cells expressing human GHSR-1a | [2] |

Table 1: In Vitro Binding Affinity and Agonist Activity of Anamorelin. This table summarizes the key pharmacodynamic parameters of Anamorelin at the human ghrelin receptor (GHSR-1a).

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of Anamorelin to the GHSR-1a is typically determined using a competitive radioligand binding assay.

-

Cell Culture and Membrane Preparation:

-

Baby Hamster Kidney (BHK) cells stably expressing the human GHSR-1a are cultured under standard conditions.

-

Cell membranes are harvested by homogenization and subsequent centrifugation to isolate the membrane fraction containing the receptor.

-

-

Assay Conditions:

-

A constant concentration of a radiolabeled ghrelin receptor ligand, such as [35S]MK-0677, is used.[3]

-

Increasing concentrations of unlabeled Anamorelin are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of Anamorelin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Downstream Signaling Pathways

Upon binding to the GHSR-1a, Anamorelin initiates a cascade of intracellular signaling events that mediate its physiological effects. The primary pathway involves the activation of G-proteins, leading to the mobilization of intracellular calcium and the stimulation of downstream kinases.

Gq/11-PLC-IP3-Ca2+ Pathway

The GHSR-1a is coupled to the Gq/11 family of G-proteins. Anamorelin binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical step in the signaling cascade.

PI3K/Akt/mTOR Pathway

There is growing evidence that the anabolic effects of ghrelin receptor agonists, including muscle protein synthesis, may be mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. While direct studies on Anamorelin's effect on this pathway are emerging, it is hypothesized that activation of GHSR-1a can lead to the phosphorylation and activation of Akt, which in turn activates mTORC1, a key complex in promoting protein synthesis in skeletal muscle.[4]

Physiological Effects

The activation of these signaling pathways by Anamorelin leads to a range of physiological effects, primarily centered on the stimulation of growth hormone secretion, appetite, and anabolism.

Stimulation of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1)

A primary consequence of GHSR-1a activation is the pulsatile release of Growth Hormone (GH) from the anterior pituitary gland. This, in turn, stimulates the liver to produce Insulin-Like Growth Factor 1 (IGF-1), a key mediator of the anabolic effects of GH.

| Study Type | Animal Model | Anamorelin Dose | Peak GH Increase | IGF-1 Increase | Reference |

| Preclinical (in vitro) | Rat Pituitary Cells | 1.5 nM (EC50) | Dose-dependent stimulation | - | [2] |

| Preclinical (in vivo) | Rats | 30 mg/kg | 4.1-fold | Not specified | [2] |

| Clinical | Healthy Volunteers | 50 mg | Significant increase | Sustained increase | [5] |

| Clinical | Cancer Cachexia Patients | 100 mg/day | - | Significant increase in IGF-1 and IGFBP-3 | [6] |

Table 2: Effect of Anamorelin on Growth Hormone and IGF-1 Levels. This table presents a summary of the effects of Anamorelin on GH and IGF-1 levels in various preclinical and clinical settings.

Experimental Protocol: In Vitro GH Release Assay

The stimulatory effect of Anamorelin on GH secretion is assessed using primary cultures of rat pituitary cells.

-

Cell Isolation and Culture:

-

Stimulation:

-

After a period of stabilization, the cells are washed and incubated with various concentrations of Anamorelin for a defined period (e.g., 4 hours).[7]

-

-

GH Quantification:

-

The cell culture supernatant is collected, and the concentration of secreted GH is measured using a specific enzyme-linked immunosorbent assay (ELISA).[7]

-

-

Data Analysis:

-

The dose-response relationship between Anamorelin concentration and GH release is determined to calculate the EC50 value.

-

Orexigenic and Anabolic Effects

Anamorelin's action on the hypothalamus stimulates appetite (orexigenic effect), leading to increased food intake. The elevation of GH and IGF-1 contributes to its anabolic effects, promoting an increase in lean body mass and body weight.

| Study | Population | Anamorelin Dose | Change in Body Weight | Change in Lean Body Mass | Reference |

| ROMANA 1 | NSCLC Cachexia Patients | 100 mg/day | +2.2 kg vs +0.14 kg (placebo) | +1.10 kg vs -0.44 kg (placebo) | [8] |

| ROMANA 2 | NSCLC Cachexia Patients | 100 mg/day | +0.95 kg vs -0.57 kg (placebo) | +0.75 kg vs -0.96 kg (placebo) | [8] |

Table 3: Orexigenic and Anabolic Effects of Anamorelin in Clinical Trials. This table summarizes the key efficacy endpoints from the pivotal ROMANA 1 and ROMANA 2 phase III clinical trials in patients with non-small cell lung cancer (NSCLC) and cachexia.

Experimental Protocol: In Vivo Assessment in a Cancer Cachexia Model

The efficacy of Anamorelin in counteracting cancer-associated cachexia is often evaluated in preclinical models, such as mice bearing the colon-26 (C26) adenocarcinoma.[9]

-

Animal Model:

-

C26 adenocarcinoma cells are implanted subcutaneously into mice.[9]

-

Tumor growth leads to the development of cachexia, characterized by weight loss, muscle wasting, and anorexia.

-

-

Treatment:

-

Once cachexia is established, mice are treated orally with Anamorelin or a vehicle control daily for a specified period.

-

-

Endpoints:

-

Body Weight and Food Intake: Monitored daily.

-

Body Composition: Lean body mass and fat mass are assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Muscle Mass and Function: Specific muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed. Muscle strength can be measured using a grip strength meter.

-

Biomarkers: Plasma levels of GH, IGF-1, and inflammatory cytokines are measured.

-

-

Data Analysis:

-

Changes in the measured parameters are compared between the Anamorelin-treated and control groups to assess the therapeutic effect.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Anamorelin, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]

- 5. Supplementary Oral Anamorelin Mitigates Anorexia and Skeletal Muscle Atrophy Induced by Gemcitabine Plus Cisplatin Systemic Chemotherapy in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medpace.com [medpace.com]

- 7. benchchem.com [benchchem.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Modeling human cancer cachexia in colon 26 tumor-bearing adult mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Anamorelin Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anamorelin Fumarate (also known as ONO-7643) is a novel, orally active, and selective ghrelin receptor agonist.[1][2][3] It mimics the action of ghrelin, an endogenous peptide hormone primarily produced by the stomach, which is often referred to as the "hunger hormone."[4] Anamorelin's primary mechanism of action involves binding to and activating the growth hormone secretagogue receptor type 1a (GHS-R1a).[4] This activation stimulates appetite, food intake, and the release of growth hormone (GH), which in turn promotes an increase in insulin-like growth factor 1 (IGF-1).[1][4] These downstream effects contribute to an overall anabolic state, making Anamorelin a promising therapeutic agent for the management of cancer-related anorexia-cachexia syndrome (CACS), a multifactorial condition characterized by loss of appetite, body weight, and muscle mass.[2][5] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound.

Mechanism of Action

Anamorelin is a potent and highly specific agonist for the ghrelin receptor (GHS-R1a).[1][3] Upon binding, it initiates a cascade of intracellular signaling events that lead to its diverse physiological effects. The activation of GHS-R1a is known to involve the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and metabolism.[4] This signaling ultimately results in increased appetite and food intake.[4]

Furthermore, Anamorelin stimulates the release of growth hormone from the pituitary gland.[1][4] GH then acts on the liver and other tissues to increase the production of IGF-1, a key anabolic hormone that promotes muscle growth and inhibits protein breakdown.[4] Anamorelin has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.[6]

Quantitative In Vitro Pharmacology

The in vitro activity of Anamorelin has been characterized through various binding and functional assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 0.70 nM | Baby Hamster Kidney (BHK) cells expressing human ghrelin receptor | [2] |

| Functional Agonist Activity (EC50) | 0.74 nM | HEK293 cells | [2] |

| GH Release Stimulation (EC50) | 1.5 nM | Rat pituitary cells | [2] |

| Antagonist Activity | No significant activity up to 1,000 nM | HEK293 cells | [2] |

In Vitro Experimental Protocols

Ghrelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Anamorelin for the ghrelin receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from Baby Hamster Kidney (BHK) cells stably expressing the human ghrelin receptor.[1]

-

Assay Conditions: The binding assay was performed in a competitive format using a radiolabeled ghrelin analog as the ligand.

-

Incubation: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of unlabeled Anamorelin.

-

Separation: Bound and free radioligand were separated by filtration.

-

Detection: The amount of bound radioactivity was quantified using a scintillation counter.

-

Data Analysis: The Ki value was calculated from the IC50 value (the concentration of Anamorelin that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Agonist Assay (Calcium Mobilization)

Objective: To determine the functional agonist activity (EC50) of Anamorelin at the ghrelin receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human ghrelin receptor were used.[1]

-

Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Increasing concentrations of Anamorelin were added to the cells.

-

Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescent imaging plate reader.[1] The fluorescence signal was detected in the subsequent 3 minutes.[1]

-

Data Analysis: The EC50 value, representing the concentration of Anamorelin that produces 50% of the maximal response, was determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacology

Preclinical in vivo studies in various animal models have demonstrated the efficacy of Anamorelin in stimulating appetite, increasing body weight, and modulating hormone levels.

Effects on Food Intake and Body Weight in Rats

| Dose (mg/kg, p.o., daily for 6 days) | Change in Food Intake | Change in Body Weight | Reference |

| 3 | Significant increase vs. control | Significant increase vs. control | [1][2] |

| 10 | Significant, dose-dependent increase vs. control | Significant, dose-dependent increase vs. control | [1][2] |

| 30 | Significant, dose-dependent increase vs. control | Significant, dose-dependent increase vs. control | [1][2] |

Effects on Growth Hormone and IGF-1

| Animal Model | Dose | Effect on GH | Effect on IGF-1 | Reference |

| Rats | 3, 10, 30 mg/kg (single oral dose) | Dose-dependent increase in plasma GH levels.[2] Maximum concentration reached at 0.5–2 hours post-dose.[2] | Not reported in this study | [2] |

| Pigs | 3.5 mg/kg (single dose) | Increase in GH levels | Not reported for single dose | [1][3] |

| Pigs | 1 mg/kg/day (continuous) | Reduced GH response after repeated administration | Increase in IGF-1 levels | [1][3] |

In Vivo Experimental Protocols

Rat Model of Appetite and Body Weight Assessment

Objective: To evaluate the effect of Anamorelin on food intake and body weight in rats.

Methodology:

-

Animals: Male Crl:CD (SD) rats were used.[1]

-

Housing: Animals were housed individually under controlled conditions.[1]

-

Treatment: Rats were treated orally with Anamorelin (3, 10, or 30 mg/kg) or vehicle once daily for 6 days.[1][2]

-

Measurements: Food intake and body weight were measured daily.

-

Data Analysis: The cumulative change in food intake and body weight was calculated and compared between the treatment and control groups.

Pig Model for GH and IGF-1 Response

Objective: To assess the effect of Anamorelin on growth hormone and IGF-1 levels in pigs.

Methodology:

-

Animals: Pigs were used for this study.[1]

-

Dosing: Anamorelin was administered directly into the gastric lumen.[1]

-

Single Dose Study: A single dose of 3.5 mg/kg was administered.[1][3]

-

Continuous Dosing Study: Anamorelin was administered once daily at 1 mg/kg for 7 days.[1][3]

-

Blood Sampling: Blood samples were collected at various time points before and after dosing to measure GH and IGF-1 levels.[1]

-

Data Analysis: Plasma concentrations of GH and IGF-1 were determined and compared over time and between dosing regimens.

Visualizations

Signaling Pathway of Anamorelin

Caption: Anamorelin's signaling cascade leading to increased appetite and anabolism.

Experimental Workflow for In Vitro Functional Assay

Caption: Workflow for determining Anamorelin's in vitro functional activity.

In Vivo Experimental Design for Rat Studies

Caption: Experimental design for assessing Anamorelin's effects in rats.

Conclusion

The preclinical pharmacological profile of this compound demonstrates its potent and specific activity as a ghrelin receptor agonist. In vitro studies have confirmed its high binding affinity and functional agonism at the GHS-R1a, leading to the stimulation of growth hormone release. In vivo models in rats and pigs have further established its efficacy in increasing food intake, body weight, and levels of anabolic hormones like GH and IGF-1. These findings provide a strong rationale for the clinical development of Anamorelin as a therapeutic agent for cancer-related anorexia-cachexia syndrome. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists in the field of drug development.

References

- 1. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Oncology Update: Anamorelin - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Anamorelin for cancer anorexia-cachexia syndrome (CACS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer Anorexia-Cachexia Syndrome (CACS) is a multifactorial and debilitating condition characterized by a progressive loss of appetite and skeletal muscle mass, with or without the loss of fat.[1] This syndrome, which cannot be fully reversed by conventional nutritional support, is associated with a poor quality of life and is a strong predictor of mortality in cancer patients.[1] Anamorelin (also known as anamorelin hydrochloride) is an orally active, selective ghrelin receptor agonist that has been investigated as a therapeutic agent for CACS.[2][3][4] This technical guide provides an in-depth overview of anamorelin, focusing on its mechanism of action, clinical trial data, and experimental protocols.

Mechanism of Action: The Ghrelin Signaling Pathway

Anamorelin mimics the action of ghrelin, an endogenous peptide hormone primarily secreted by the stomach, by binding to and activating the growth hormone secretagogue receptor (GHSR-1a).[5] This interaction initiates a cascade of downstream signaling events that influence appetite, metabolism, and inflammation.[3][5]

Activation of GHSR-1a in the hypothalamus stimulates orexigenic neurons, leading to an increase in appetite and food intake.[6][7] Furthermore, anamorelin stimulates the secretion of growth hormone (GH) from the pituitary gland, which in turn promotes the production of insulin-like growth factor 1 (IGF-1).[4][5] Both GH and IGF-1 have anabolic effects, contributing to an increase in lean body mass and muscle strength.[4] Anamorelin's mechanism also involves anti-inflammatory effects, potentially by modulating the levels of inflammatory cytokines like TNF-α and IL-6, which are implicated in the pathogenesis of cachexia.[5]

References

- 1. What’s Next After Anamorelin? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anamorelin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Anamorelin Fumarate's Affinity for the Ghrelin Receptor: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding characteristics of anamorelin fumarate to the ghrelin receptor (GHSR), intended for researchers, scientists, and professionals in drug development. Anamorelin is a novel, orally active, selective ghrelin receptor agonist that mimics the physiological effects of ghrelin, a key hormone in regulating appetite and energy balance.[1][2]

Quantitative Analysis of Binding Affinity

Anamorelin demonstrates a high affinity for the ghrelin receptor, comparable to that of the endogenous ligand, ghrelin. The binding affinity and functional potency have been quantified through various in vitro assays, with the key data summarized below.

| Ligand | Parameter | Value (nM) | Assay Type | Cell Line |

| Anamorelin | Ki | 0.70[3][4][5] | Competition Binding Assay | HEK293 / BHK |

| Ghrelin | Ki | 0.58[3] | Competition Binding Assay | HEK293 / BHK |

| Anamorelin | IC50 | 0.69[3] | Competition Assay (vs. 35S-MK-677) | Not Specified |

| Anamorelin | EC50 | 0.74[3][4][6][7] | FLIPR Assay | HEK293 / BHK |

| Ghrelin | EC50 | 0.67[3] | FLIPR Assay | HEK293 / BHK |

| Anamorelin | EC50 | 1.5[3][4][6] | GH Release Assay | Rat Pituitary Cells |

Ki: Inhibitory constant, a measure of binding affinity. IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Experimental Protocols

The quantitative data presented were derived from established experimental protocols designed to assess ligand-receptor interactions and subsequent cellular responses.

Receptor Binding Assays

To determine the binding affinity (Ki) of anamorelin for the ghrelin receptor, competitive binding assays are employed.[3] These assays were conducted using membranes from HEK293 and baby hamster kidney (BHK) cells engineered to express the human ghrelin receptor.[3][8] In these experiments, a constant concentration of a radiolabeled ligand, such as 35S-MK-677 (a known ghrelin receptor agonist), is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled anamorelin.[3] By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of anamorelin is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

Functional Assays

The functional potency (EC50) of anamorelin as a ghrelin receptor agonist was evaluated using a Fluorescent Imaging Plate Reader (FLIPR) assay and a growth hormone (GH) release assay.[3][8]

The FLIPR assay measures the increase in intracellular calcium concentration that occurs upon activation of the G-protein coupled ghrelin receptor.[3] Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist like anamorelin triggers a signaling cascade that leads to a transient increase in intracellular calcium, which is detected as a change in fluorescence intensity.

The GH release assay directly measures the physiological response to receptor activation in a relevant cell type.[3] Primary pituitary cells from rats were incubated with varying concentrations of anamorelin.[3][4] The amount of growth hormone released into the culture medium was then quantified to determine the dose-dependent effect of anamorelin.[3]

Signaling Pathways

Upon binding to the ghrelin receptor (GHSR1a), a G-protein coupled receptor, anamorelin initiates a cascade of intracellular events that mimic the natural effects of ghrelin.[9][10] This activation stimulates the release of growth hormone (GH) from the pituitary gland.[10][11] Subsequently, GH promotes the production of insulin-like growth factor 1 (IGF-1), primarily in the liver.[10][12] IGF-1 is a key mediator of the anabolic effects of GH, including the promotion of muscle growth and inhibition of protein breakdown.[10] One of the critical intracellular signaling pathways activated downstream of GHSR1a is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a central role in cell growth, proliferation, and survival.[10]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anamorelin | GHSR | TargetMol [targetmol.com]

- 8. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]

- 11. An open-label clinical trial of the effects of age and gender on the pharmacodynamics, pharmacokinetics and safety of the ghrelin receptor agonist anamorelin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Anamorelin, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

Anabolic Effects of Anamorelin in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anabolic effects of Anamorelin, a novel, orally active, selective ghrelin receptor agonist. The information presented herein is curated from a range of preclinical studies to support further research and development in the field of muscle wasting disorders.

Introduction

Anamorelin (also known as ONO-7643) is a ghrelin mimetic that has demonstrated significant potential in stimulating appetite and promoting the accrual of lean body mass. By binding to the growth hormone secretagogue receptor 1a (GHS-R1a), Anamorelin initiates a cascade of physiological events that lead to positive energy balance and anabolic effects on musculoskeletal tissues. This document summarizes the key preclinical findings, detailing the experimental methodologies, quantitative outcomes, and underlying signaling pathways.

Mechanism of Action and Signaling Pathways

Anamorelin exerts its anabolic effects primarily through the activation of the GHS-R1a. This receptor is expressed in various tissues, including the hypothalamus and the pituitary gland, playing a crucial role in energy homeostasis and growth hormone (GH) secretion.

Central Effects on Appetite and GH Release

Upon oral administration, Anamorelin crosses the blood-brain barrier and binds to GHS-R1a in the hypothalamus, stimulating appetite and leading to increased food intake. Concurrently, it acts on the pituitary gland to stimulate the pulsatile release of GH. This, in turn, stimulates the liver to produce insulin-like growth factor 1 (IGF-1), a key mediator of anabolic processes.

Direct and Indirect Effects on Skeletal Muscle

The anabolic effects of Anamorelin on skeletal muscle are mediated by both GH/IGF-1 dependent and independent pathways. The GH/IGF-1 axis promotes muscle protein synthesis. Additionally, ghrelin receptor activation has been shown to directly protect muscle from atrophy by modulating cellular pathways such as mTOR and Akt signaling, and by downregulating the ubiquitin-proteasome system responsible for muscle protein breakdown.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from various preclinical studies investigating the anabolic effects of Anamorelin.

Table 1: Effects of Anamorelin on Food Intake and Body Weight in Rats

| Dose (mg/kg/day, oral) | Duration | Change in Food Intake | Change in Body Weight | Reference |

| 3 | 6 days | Significant increase vs. control | Significant increase vs. control | |

| 10 | 6 days | Dose-dependent significant increase vs. control | Dose-dependent significant increase vs. control | |

| 30 | 6 days | Dose-dependent significant increase vs. control | Dose-dependent significant increase vs. control |

Table 2: Effects of Anamorelin on Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1)

| Animal Model | Dose | Parameter | Result | Reference |

| Rats | 3, 10, 30 mg/kg (single oral dose) | Plasma GH | Dose-dependent increase; peak at 0.5-2h post-dose | |

| Pigs | 3.5 mg/kg (single dose) | Plasma GH | Increase observed | |

| Pigs | 1 mg/kg/day (7 days) | Plasma IGF-1 | Increase observed | |

| Mice (A549 xenograft) | 3, 10, 30 mg/kg/day (28 days) | Plasma mGH | Up to ~2.5-fold increase | |

| Mice (A549 xenograft) | 3, 10, 30 mg/kg/day (28 days) | Plasma mIGF-1 | Up to 122% increase |

Table 3: Effects of Anamorelin on Body Composition in a Mouse Xenograft Model

| Dose (mg/kg/day, oral) | Duration | Parameter | Result | Reference |

| 10 | 28 days | Mean Body Weight Gain | Significant increase vs. control (11.7% vs 7.6%) | |

| 30 | 28 days | Mean Body Weight Gain | Significant increase vs. control (14.4% vs 7.6%) |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the typical experimental protocols used in the assessment of Anamorelin's anabolic effects.

Animal Models

-

Species: Rats (Sprague-Dawley, Wistar), Mice (nude mice for xenograft models), Pigs (Gottingen minipigs), and Dogs (Beagle).

-

Sex: Primarily male, although some studies include female animals.

-

Age: Young adult animals are typically used.

-

Housing: Animals are housed in controlled environments with standard light-dark cycles and ad libitum access to food and water, except during specific measurement periods.

Drug Administration

-

Route: Oral gavage is the most common route of administration for Anamorelin in preclinical studies, reflecting its intended clinical use.

-

Vehicle: Anamorelin is typically suspended in a vehicle such as a 0.5% methylcellulose solution.

-

Dosing Regimen: Dosing is usually once daily, with studies employing both single-dose and multiple-dose regimens over several days or weeks.

Outcome Measures

-

Food Intake: Measured daily by weighing the amount of food consumed by each animal.

-

Body Weight: Recorded daily using a calibrated scale.

-

Hormone Levels (GH, IGF-1): Plasma or serum concentrations are determined using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). Blood samples are typically collected at various time points post-dosing to assess the pharmacokinetic and pharmacodynamic profiles.

-

Body Composition: In some studies, body composition (lean body mass, fat mass) is assessed using techniques like dual-energy X-ray absorptiometry (DXA).

-

Muscle Protein Synthesis/Breakdown: Assessed through molecular analyses of muscle tissue, such as Western blotting for key signaling proteins (e.g., Akt, mTOR) and markers of the ubiquitin-proteasome pathway.

Conclusion

Preclinical studies have consistently demonstrated the anabolic effects of Anamorelin in various animal models. Its ability to stimulate appetite, increase body weight and lean body mass, and positively modulate anabolic hormone levels supports its potential as a therapeutic agent for conditions characterized by muscle wasting. The well-defined mechanism of action, involving both central and peripheral pathways, provides a strong rationale for its clinical development. This technical guide provides a consolidated resource for researchers and drug development professionals, facilitating a deeper understanding of the preclinical profile of Anamorelin and informing the design of future studies.

Methodological & Application

Protocol for Oral Administration of Anamorelin in Rats: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the oral administration of Anamorelin (ONO-7643) to rats in a preclinical research setting. Anamorelin is a novel, orally active, selective ghrelin receptor agonist that mimics the physiological effects of ghrelin, a key hormone in appetite regulation and energy balance.[1][2][3] These application notes detail the necessary materials, experimental procedures, and expected outcomes based on established preclinical studies. The protocol is intended to guide researchers in designing and executing studies to evaluate the pharmacodynamic and pharmacokinetic properties of Anamorelin in rodent models.

Introduction

Anamorelin Hydrochloride is a small-molecule drug that functions as a ghrelin receptor agonist.[1] Ghrelin, often referred to as the "hunger hormone," binds to the growth hormone secretagogue receptor (GHS-R1a) to stimulate appetite, food intake, and the release of growth hormone (GH).[1] Anamorelin mimics these actions, making it a promising therapeutic agent for conditions such as cancer anorexia-cachexia syndrome (CACS), which is characterized by a significant loss of appetite and body weight.[2][3][4] Preclinical studies in rats have demonstrated that oral administration of Anamorelin leads to dose-dependent increases in food intake, body weight, and plasma GH levels.[4][5][6][7][8]

Materials

-

Anamorelin HCl (ONO-7643)

-

Vehicle: 1% Hydroxypropyl methylcellulose (HPMC) in sterile water

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Standard laboratory rat chow

-

Drinking water

-

Oral gavage needles (flexible tubes preferred)[4]

-

Syringes

-

Animal balance

-

Metabolic cages (for accurate food and water intake measurement)

-

Blood collection supplies (e.g., EDTA tubes, syringes, needles)

-

Centrifuge

-

Plasma storage tubes (-80°C)

Experimental Protocol

This protocol is based on methodologies from preclinical studies evaluating the effects of Anamorelin in rats.[4][7][8]

1. Animal Acclimation and Housing:

-

House rats individually in standard laboratory cages in a temperature and light-controlled environment (e.g., 12-hour light/dark cycle).

-

Provide ad libitum access to standard laboratory chow and water.

-

Allow for an acclimation period of at least one week before the start of the experiment.

2. Formulation of Anamorelin Solution:

-

Prepare a suspension of Anamorelin in 1% HPMC. The concentration should be calculated based on the desired dosage and the administration volume.

-

For example, to achieve a 10 mg/kg dose in a 250g rat with an administration volume of 5 mL/kg, the concentration would be 2 mg/mL.

-

Prepare the formulation fresh daily or as determined by stability studies. A study noted that a formulation in 1% hydroxypropyl methylcellulose was stable for 8 days when stored in a cool, dark place.[9]

3. Dosing and Administration:

-

Weigh each rat daily to determine the precise dosing volume.[4]

-

Administer Anamorelin or vehicle control orally once daily via gavage.[4][7][8]

-

A typical administration volume is 5 mL/kg.[4]

-

Use a flexible tube for oral gavage to minimize stress and potential injury to the animals.[4]

4. Efficacy Endpoints:

-

Food Intake: Measure daily food consumption by weighing the provided food and any spillage.

-

Body Weight: Record the body weight of each animal daily, prior to dosing.

-

Growth Hormone (GH) Levels: For pharmacokinetic/pharmacodynamic (PK/PD) analysis, collect blood samples at predetermined time points following a single oral dose. The maximum plasma GH concentration is typically reached between 0.5 and 2 hours post-dose.[4][6][10]

-

Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of orally administered Anamorelin in rats.

| Dosage (mg/kg) | Frequency | Duration | Key Findings | Reference |

| 3, 10, 30 | Once daily | 6 days | Significant and dose-dependent increase in food intake and body weight. | [4][7][8] |

| 3, 10, 30 | Single dose | N/A | Dose-dependent increase in plasma GH levels. Maximum concentration reached at 0.5-2 hours post-dose. | [4][6][10] |

| 10, 30 | Single dose | N/A | Significant increase in GH levels. | [4][7][8] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for oral administration of Anamorelin in rats.

Anamorelin Signaling Pathway

Caption: Anamorelin's mechanism of action via the ghrelin receptor.

Discussion

The oral administration of Anamorelin to rats has been shown to be an effective method for evaluating its therapeutic potential. The dose-dependent increases in food intake, body weight, and GH secretion are consistent with its mechanism of action as a ghrelin receptor agonist.[4][7][8] When conducting these studies, it is crucial to handle the animals with care, particularly during the oral gavage procedure, to minimize stress and ensure accurate dosing. The use of a flexible gavage tube is recommended.[4] Furthermore, accurate measurement of food intake requires careful accounting for spillage. The timing of blood collection is critical for capturing the peak GH response. These application notes provide a solid foundation for researchers to further investigate the preclinical efficacy and safety of Anamorelin.

References

- 1. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is Anamorelin Hydrochloride used for? [synapse.patsnap.com]

- 4. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile – ScienceOpen [scienceopen.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Oncology Update: Anamorelin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Anamorelin in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Introduction

Anamorelin is a selective, orally active ghrelin receptor agonist that mimics the effects of ghrelin, a hormone that stimulates appetite and growth hormone (GH) secretion.[1][2][3] In the context of non-small cell lung cancer (NSCLC), Anamorelin is being investigated for its potential to counteract cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by involuntary weight loss, muscle wasting, and loss of appetite.[2][4] Preclinical studies using NSCLC xenograft models have been instrumental in evaluating the safety and efficacy of Anamorelin, particularly its effects on body weight and tumor growth.[5][6] These application notes provide a comprehensive overview and detailed protocols for researchers utilizing Anamorelin in NSCLC xenograft models.

Data Presentation

Table 1: Effects of Anamorelin on Body Weight in NSCLC Xenograft Models

| Treatment Group | Dose | Route of Administration | Duration | Mean Body Weight Gain (%) | p-value vs. Control | Reference |

| Anamorelin | 10 mg/kg | Oral (p.o.) | 28 days | 11.7% | < 0.01 | [5][7] |

| Anamorelin | 30 mg/kg | Oral (p.o.) | 28 days | 14.4% | < 0.001 | [6] |

| Vehicle Control | - | Oral (p.o.) | 28 days | 7.6% | - | [6] |

| Ghrelin | 2 mg/kg | Intraperitoneal (i.p.) | 28 days | 13.7% | Not Significant | [6] |

Table 2: Effects of Anamorelin on Tumor Growth in A549 NSCLC Xenograft Model

| Treatment Group | Dose | Route of Administration | Duration | Median Tumor Volume (mm³) at Day 30 | p-value vs. Control | Reference |

| Anamorelin | 3 mg/kg | Oral (p.o.) | 28 days | 1080 | Not Significant | [7] |

| Anamorelin | 10 mg/kg | Oral (p.o.) | 28 days | 666 | Not Significant | [7] |

| Anamorelin | 30 mg/kg | Oral (p.o.) | 28 days | 847 | Not Significant | [7] |

| Vehicle Control | - | Oral (p.o.) | 28 days | 1008 | - | [7] |

| Ghrelin | 2 mg/kg | Intraperitoneal (i.p.) | 28 days | 936 | Not Significant | [7] |

Table 3: Hormonal Changes Following Anamorelin Administration in Preclinical Models

| Treatment Group | Dose | Model | Hormone | Change | Reference |

| Anamorelin | 10 or 30 mg/kg | Rats | Growth Hormone (GH) | Significantly Increased | [3][8] |

| Anamorelin | 30 mg/kg | Mice (A549 Xenograft) | Murine Growth Hormone (mGH) | Significantly Higher than Control | [5] |

| Anamorelin | 30 mg/kg | Mice (A549 Xenograft) | Murine Insulin-like Growth Factor-1 (mIGF-1) | Slightly Elevated (Not Statistically Significant) | [5][7] |

Experimental Protocols

Protocol 1: A549 NSCLC Xenograft Model Establishment

1. Cell Culture:

- Culture A549 human non-small cell lung cancer cells in a suitable medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Passage cells upon reaching 80-90% confluency.

2. Animal Model:

- Use female athymic nude mice, 4-6 weeks of age.

- Allow mice to acclimatize for at least one week before any experimental procedures.

3. Tumor Cell Implantation:

- Harvest A549 cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).

- Adjust the cell concentration to 5 x 10^7 cells/mL.

- Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

4. Tumor Growth Monitoring:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

- Calculate tumor volume using the formula: (Length x Width²) / 2.

- Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).

Protocol 2: Anamorelin Administration and In-life Monitoring

1. Anamorelin Preparation:

- Prepare Anamorelin hydrochloride in a suitable vehicle, such as de-ionized water, for oral administration.

- Prepare fresh solutions daily.

2. Dosing Regimen:

- Administer Anamorelin or vehicle control orally (p.o.) once daily at the desired doses (e.g., 3, 10, or 30 mg/kg).[5][7]

- The treatment duration is typically 28 days.[5][7]

3. In-life Measurements:

- Tumor Growth: Continue to measure tumor volume every 2-3 days throughout the study.

- Body Weight: Record the body weight of each mouse daily or every other day.

- Food Consumption: Measure food intake per cage daily by weighing the remaining food.

- Clinical Observations: Monitor the general health and behavior of the mice daily.

Protocol 3: Endpoint Analysis

1. Euthanasia and Sample Collection:

- At the end of the treatment period, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

- Collect blood samples via cardiac puncture for plasma separation and subsequent hormonal analysis.

- Excise the tumor and record its final weight and volume.

2. Hormonal Analysis:

- Measure plasma levels of murine growth hormone (mGH) and murine insulin-like growth factor-1 (mIGF-1) using commercially available ELISA kits.

3. Data Analysis:

- Analyze differences in tumor growth, body weight change, and food consumption between treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

- A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Caption: Anamorelin Signaling Pathway.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anamorelin for advanced non-small-cell lung cancer with cachexia: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile | springermedicine.com [springermedicine.com]

Application Notes and Protocols for Anamorelin Fumarate Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and proper storage conditions for Anamorelin Fumarate. The included protocols offer detailed methodologies for assessing its stability under various conditions, crucial for maintaining its integrity and ensuring accurate experimental outcomes.

Physicochemical Properties of this compound

Anamorelin is a synthetic, orally bioavailable, small-molecule ghrelin mimetic.[1][2] It acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[2] The fumarate salt form enhances its stability and bioavailability.

| Property | Value |

| Molecular Formula | C31H42N6O3 |

| Molar Mass | 546.716 g·mol−1[2] |

| Appearance | White to off-white hygroscopic solid[3] |

| Solubility | Freely soluble in water, methanol, and ethanol; sparingly soluble in acetonitrile; and practically insoluble in ethyl acetate, isopropyl acetate, and n-heptane.[3] |

| pKa | 7.79[3] |

| Partition Coefficient (LogP) | 2.98[3] |

Proper Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available data and general guidelines for pharmaceutical substances.

| Condition | Solid (Bulk Powder) | In Solution |

| Long-term Storage | Store at -20°C.[4] | For stock solutions, it is recommended to store them sealed at -20°C or below; some sources suggest -80°C for 6 months.[4][5] |

| Short-term Storage | USP controlled room temperature: 20-25°C (68-77°F), with excursions permitted to 15-30°C (50-86°F) for tablets.[6] | If required for an experimental schedule, stock solutions can be prepared in advance and should be sealed and stored below -20°C, where they can be kept for several months.[4] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[4] |

| Shipping | Shipping at room temperature is acceptable for short durations (less than 2 weeks).[5] | N/A |

| Light Exposure | Store protected from light. | Store protected from light. |

| Humidity | Store in a dry place. Anamorelin HCl is noted to be hygroscopic.[3] | N/A |

Stability Profile of Anamorelin in Plasma

A study on the determination of Anamorelin in human plasma provides some insights into its stability in a biological matrix.[7]

| Stability Condition | Concentration Tested (ng/mL) | Stability (% of Initial Concentration) |

| Bench-top (20°C for 6 hours) | 12.5, 100, 1500 | Within 85.25–112.94% |

| Processed Sample (4°C for 24 hours) | 12.5, 100, 1500 | Within 85.25–112.94% |

| Long-term (-60°C for 4 weeks) | 12.5, 100, 1500 | Within 85.25–112.94% |

| Freeze-Thaw (3 cycles from -60°C) | 12.5, 100, 1500 | Within 85.25–112.94% |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][8] The following protocols are based on general ICH guidelines and can be adapted for this compound.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H2O2), 3%

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

-

Calibrated pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H2O2.

-

Keep the mixture at room temperature for a defined period, with sampling at regular intervals.

-

-

Thermal Degradation:

-

Place the solid this compound powder in an oven at an elevated temperature (e.g., 80°C).

-

Expose a solution of this compound to the same thermal stress.

-

Sample at various time points.

-

-

Photolytic Degradation:

-

Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 4.2).

Stability-Indicating HPLC Method

This method is based on a published HPLC-UV method for the determination of Anamorelin in human plasma and can be adapted for stability studies.[7]

-

Column: Capcell Pack C18 MG II column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase: Isocratic elution with a mixture of 0.5% potassium dihydrogen phosphate (pH 4.5) and acetonitrile (61:39, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

System Suitability:

-

Tailing factor: Not more than 2.0.

-

Theoretical plates: Not less than 2000.

-

Relative standard deviation (RSD) for replicate injections: Not more than 2.0%.

Signaling Pathway and Experimental Workflow Diagrams

Anamorelin Signaling Pathway

Anamorelin, as a ghrelin receptor agonist, mimics the action of endogenous ghrelin.[9] It binds to the growth hormone secretagogue receptor (GHS-R1a), primarily in the pituitary gland and hypothalamus. This binding initiates a signaling cascade that leads to the release of growth hormone (GH).[9] GH then stimulates the liver to produce insulin-like growth factor 1 (IGF-1), which has anabolic effects, promoting muscle growth and protein synthesis.[9] The activation of GHS-R1a in the hypothalamus also stimulates appetite and food intake.[9]

Experimental Workflow for Stability Testing

The following workflow outlines the key steps for conducting a comprehensive stability study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anamorelin - Wikipedia [en.wikipedia.org]

- 3. www3.paho.org [www3.paho.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ddtjournal.com [ddtjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]

Application Notes and Protocols for Measuring Changes in Lean Body Mass with Anamorelin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anamorelin is a selective, orally active ghrelin receptor agonist that mimics the effects of ghrelin, a key hormone in the regulation of appetite, energy balance, and body composition.[1][2] By stimulating the ghrelin receptor (GHSR1a), Anamorelin triggers a signaling cascade that leads to increased secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[3][4] This cascade ultimately promotes muscle protein synthesis and stimulates appetite, making Anamorelin a promising therapeutic agent for the treatment of cancer anorexia-cachexia syndrome (CACS), a multifactorial condition characterized by loss of lean body mass (LBM) and body weight.[1][3]

These application notes provide a comprehensive overview of the methodologies and protocols for accurately measuring changes in lean body mass in a clinical research setting following treatment with Anamorelin.

Mechanism of Action: Anamorelin Signaling Pathway

Anamorelin exerts its anabolic and appetite-stimulating effects by binding to and activating the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[2] This G protein-coupled receptor is highly expressed in the hypothalamus and pituitary gland.[2] Activation of GHSR by Anamorelin initiates a signaling pathway that results in the downstream effects of increased lean body mass and appetite.[4]

Caption: Anamorelin signaling pathway leading to increased lean body mass.

Quantitative Data from Clinical Trials

Anamorelin has been evaluated in several clinical trials, most notably the ROMANA 1 and ROMANA 2 phase III studies, which investigated its efficacy and safety in patients with non-small cell lung cancer (NSCLC) and cachexia.[1][5] A summary of the key findings related to changes in lean body mass and other relevant endpoints is presented below.

Table 1: Summary of Changes in Lean Body Mass (LBM) in Anamorelin Clinical Trials

| Trial | Treatment Group | N | Baseline LBM (kg, median) | Change in LBM from Baseline (kg, median) | p-value vs. Placebo |

| ROMANA 1 [5] | Anamorelin (100 mg/day) | 323 | 46.2 | +1.10 | <0.0001 |

| Placebo | 161 | 46.5 | -0.44 | ||

| ROMANA 2 | Anamorelin (100 mg/day) | 330 | 47.1 | +0.75 | <0.0001 |

| Placebo | 165 | 47.8 | -0.96 | ||

| Japanese Phase II [6] | Anamorelin (100 mg/day) | 85 | N/A | +1.38 (LS Mean) | <0.0001 |

| Placebo | 86 | N/A | -0.17 (LS Mean) |

Table 2: Summary of Changes in Body Weight and Handgrip Strength in Anamorelin Clinical Trials

| Trial | Treatment Group | Change in Body Weight (kg, mean) | p-value vs. Placebo (Body Weight) | Change in Handgrip Strength (kg) | p-value vs. Placebo (Handgrip Strength) |

| ROMANA 1 [5] | Anamorelin (100 mg/day) | +2.2 | <0.0001 | Not Significantly Different | >0.05 |

| Placebo | +0.14 | Not Significantly Different | |||

| ROMANA 2 | Anamorelin (100 mg/day) | N/A | <0.0001 | Not Significantly Different | >0.05 |

| Placebo | N/A | Not Significantly Different | |||

| Japanese Phase II [6] | Anamorelin (100 mg/day) | +2.48 (LS Mean) | <0.0001 | No changes detected | >0.05 |

| Placebo | +0.33 (LS Mean) | No changes detected |

Experimental Protocols

Accurate and consistent measurement of lean body mass and related parameters is critical for evaluating the efficacy of Anamorelin. The following protocols are based on methodologies employed in the pivotal clinical trials of Anamorelin and established best practices.

Protocol 1: Measurement of Lean Body Mass using Dual-Energy X-ray Absorptiometry (DXA)

DXA is considered the gold standard for assessing body composition in clinical trials due to its high precision and ability to differentiate between bone mineral content, fat mass, and lean soft tissue mass.[1][7]

1.1. Patient Preparation:

-

Fasting: Patients should fast for at least 3 hours prior to the scan to ensure consistent hydration levels.

-

Hydration: Maintain normal hydration but avoid large volumes of fluid immediately before the scan.

-

Exercise: Refrain from strenuous exercise for at least 12 hours before the scan, as it can deplete glycogen stores and affect lean mass readings.

-

Clothing: Patients should wear light, loose-fitting clothing with no metal zippers, buttons, or underwires. Gowns should be provided if necessary.

-

Metal Objects: All metal objects, including jewelry, watches, and keys, must be removed.

-

Contraindications: Screen for pregnancy and recent administration of contrast media for other imaging studies (e.g., barium x-ray, nuclear medicine study).

1.2. DXA Equipment and Quality Control:

-

Calibration: The DXA scanner must be calibrated daily using a manufacturer-supplied phantom according to standard operating procedures.

-

Technician Training: All technicians should be certified and follow a standardized protocol for patient positioning and scan acquisition.

1.3. Scan Acquisition:

-

Positioning: The patient lies supine on the scanner table in the center of the scanning field. Arms are placed at the sides with palms facing down, and legs are slightly abducted with feet internally rotated and secured with a positioning device to ensure reproducibility.

-

Scan Mode: A whole-body scan is performed according to the manufacturer's instructions.

1.4. Data Analysis:

-

Region of Interest (ROI): Standardized ROIs are defined for the whole body, as well as for specific regions such as the trunk, arms, and legs.

-

Data Extraction: Lean body mass (in kg), fat mass (in kg), and bone mineral content (in kg) are determined for each ROI.

-

Longitudinal Analysis: For follow-up scans, the baseline scan should be used as a reference for consistent ROI placement.

Caption: Workflow for DXA-based lean body mass measurement.

Protocol 2: Measurement of Muscle Function using Handgrip Strength

Handgrip strength is a simple, non-invasive measure of muscle function that has been used as a secondary endpoint in Anamorelin clinical trials.[1][8]

2.1. Equipment:

-

A calibrated, adjustable hand dynamometer (e.g., Jamar hydraulic hand dynamometer) should be used.

2.2. Patient Positioning:

-

The patient should be seated in a straight-backed chair with their feet flat on the floor.

-

The shoulder should be adducted and neutrally rotated.

-

The elbow should be flexed at a 90-degree angle, with the forearm in a neutral position.

-

The wrist should be in a neutral position or slightly extended (0-30 degrees).

-

The arm should not be supported by an armrest.

2.3. Measurement Procedure:

-

The dynamometer handle is adjusted to the patient's hand size.

-

The patient is instructed to squeeze the dynamometer with maximal effort for 3-5 seconds.

-

Verbal encouragement ("squeeze harder, harder") can be provided to ensure maximal effort.

-

Three measurements are taken for each hand, with a rest period of at least 60 seconds between each measurement to prevent fatigue.

-

The maximum value from the three trials for the non-dominant hand is typically recorded.

Conclusion

The protocols outlined in these application notes provide a standardized approach for measuring changes in lean body mass and muscle function in clinical trials investigating the effects of Anamorelin. Adherence to these detailed methodologies will ensure the collection of high-quality, reproducible data, which is essential for the accurate evaluation of this promising therapeutic agent for cancer anorexia-cachexia syndrome.

References

- 1. bodydexafit.com.au [bodydexafit.com.au]

- 2. How to prepare for a DEXA Scan [stretchaffect.com]

- 3. ecrinnutrition.org [ecrinnutrition.org]

- 4. Handgrip strength measurement protocols for all-cause and cause-specific mortality outcomes in more than 3 million participants: A systematic review and meta-regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diagnostichealthcareltd.com [diagnostichealthcareltd.com]

- 6. Physical function endpoints in cancer cachexia clinical trials: Systematic Review 1 of the cachexia endpoints series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. uhs.nhs.uk [uhs.nhs.uk]

Application Notes and Protocols for Assessing Quality of Life in Anamorelin Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the quality of life (QoL) in clinical studies of Anamorelin, a ghrelin receptor agonist used to treat cancer anorexia-cachexia. This document outlines the key assessment tools, presents quantitative data from pivotal trials, details experimental protocols, and visualizes relevant biological and procedural workflows.

Introduction to Anamorelin and Quality of Life Assessment

Anamorelin HCl is an orally active, selective ghrelin receptor agonist that has shown efficacy in increasing lean body mass, body weight, and appetite in patients with cancer cachexia.[1][2][3][4] Cancer anorexia-cachexia syndrome (CACS) is a multifactorial condition characterized by decreased body weight, muscle loss, and a significant negative impact on a patient's quality of life.[5][6] Therefore, the robust assessment of QoL is a critical component of Anamorelin clinical trials, providing insights into the patient's experience beyond traditional efficacy endpoints.

Several validated patient-reported outcome (PRO) instruments are utilized in these trials to measure various domains of QoL, including physical functioning, symptom burden, and emotional well-being. The most commonly used questionnaires include the Functional Assessment of Anorexia/Cachexia Therapy (FAACT), the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F), the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30), and the MD Anderson Symptom Inventory (MDASI).[6][7]

Anamorelin's Mechanism of Action

Anamorelin mimics the action of ghrelin, the "hunger hormone," by binding to and activating the growth hormone secretagogue receptor (GHS-R1a).[2] This activation initiates a signaling cascade that leads to increased appetite and the release of growth hormone (GH) from the pituitary gland. GH, in turn, stimulates the production of insulin-like growth factor 1 (IGF-1), which promotes muscle protein synthesis and inhibits its degradation.[8]

Quality of Life Assessment Tools

Functional Assessment of Anorexia/Cachexia Therapy (FAACT)

-

Purpose: The FAACT is a multidimensional QoL questionnaire designed to assess issues specific to anorexia and cachexia in cancer patients.[9]

-

Structure: It consists of a general set of questions (Functional Assessment of Cancer Therapy-General, FACT-G) and a 12-item anorexia/cachexia subscale (A/CS).[9] The recall period is the past 7 days, and responses are given on a 5-point Likert-type scale.[9]

-

Scoring: For the A/CS, each of the 12 items is scored from 0 to 4. Negatively worded items are reverse-scored. The total score ranges from 0 to 48, with higher scores indicating a better QoL. A total score can be prorated if at least 50% of the items are answered.[9]

Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F)

-

Purpose: The FACIT-F is a 13-item questionnaire that measures the severity of fatigue and its impact on daily activities in individuals with chronic illnesses.[10]

-

Structure: Patients rate their fatigue over the past 7 days on a 5-point Likert scale (0 "Not at all" to 4 "Very much").[10]

-

Scoring: Negatively phrased questions are reverse-scored. The total score ranges from 0 to 52, with higher scores indicating less fatigue.[10]

European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30)

-

Purpose: The EORTC QLQ-C30 is a 30-item questionnaire that assesses the health-related QoL of cancer patients in clinical trials.[11][12]

-

Structure: It includes five functional scales (physical, role, cognitive, emotional, social), three symptom scales (fatigue, pain, nausea/vomiting), a global health status/QoL scale, and several single items for common cancer-related symptoms.[11] Most items are rated on a 4-point scale ("Not at all" to "Very much"), with a recall period of the past week.[13]

-

Scoring: Raw scores for each scale are linearly transformed to a 0-100 scale. For functional scales, a higher score represents a better level of functioning. For symptom scales, a higher score indicates a greater symptom burden.[11][12]

MD Anderson Symptom Inventory (MDASI)

-

Purpose: The MDASI is a multi-symptom patient-reported outcome measure used to assess the severity of cancer-related symptoms and their interference with daily life.[8][14]

-

Structure: The core MDASI consists of 13 symptom severity items and 6 interference items.[8] Patients rate their symptoms and interference over the past 24 hours on a 0-10 scale.[14]

-

Administration: It can be self-administered or administered through an interview, either on paper or electronically.[8][15]

Data Presentation: Quantitative QoL Data from Anamorelin Clinical Trials

The following tables summarize key QoL data from major Anamorelin clinical trials.

Table 1: FAACT Anorexia/Cachexia Subscale (A/CS) Score Changes

| Trial | Treatment Group | N | Baseline Mean (SD) | Change from Baseline (Mean) | P-value vs. Placebo | Citation |

| ROMANA 1 | Anamorelin 100 mg | 323 | - | 4.12 | <0.001 | [6] |

| Placebo | 161 | - | 1.92 | [6] | ||

| ROMANA 2 | Anamorelin 100 mg | 330 | - | 3.48 | 0.002 | [6] |

| Placebo | 165 | - | 1.34 | [6] | ||

| ONO-7643-05 | Anamorelin 100 mg | 102 | 9.2 (4.1) | 3.9 (at 9 weeks) | N/A (single arm) | [1] |

Table 2: MDASI Score Changes in a Phase II Trial (NCT00622193)

| MDASI Score | Treatment Group | N | Change from Baseline at Week 12 (Mean ± SE) | P-value vs. Placebo | Citation |

| Total Score | Anamorelin 100 mg | 73 | -8.6 ± 4.58 | Not Significant | [5] |

| Placebo | 77 | -1.5 ± 3.29 | [5] | ||

| Symptom Domain Score | Anamorelin 100 mg | 73 | -6.7 ± 2.98 | Not Significant | [5] |

| Placebo | 77 | -2.9 ± 2.24 | [5] | ||

| Interference Domain Score | Anamorelin 100 mg | 73 | -1.9 ± 1.99 | Not Significant | [5] |

| Placebo | 77 | 1.5 ± 1.39 | [5] |

Note: A negative change in MDASI score represents an improvement.

Experimental Protocols

The following are generalized protocols for the administration of QoL questionnaires in Anamorelin clinical trials, based on information from the ROMANA and other studies.

General Administration Protocol

Protocol Details:

-

Personnel: Trained clinical research staff should be responsible for overseeing the administration of QoL questionnaires.

-

Setting: Questionnaires are typically completed by the patient in a quiet and private setting at the clinical site during scheduled study visits. Electronic data capture methods may also be employed.[15]

-

Timing of Administration:

-

Patient Instructions:

-

Patients should be instructed to answer the questions based on their experiences during the specified recall period (e.g., "past 7 days" for FAACT and EORTC QLQ-C30, "past 24 hours" for MDASI).[8][9]

-

It should be emphasized that there are no right or wrong answers and that their honest responses are important.

-

Patients should be encouraged to complete all items.

-

-

Data Collection and Handling:

-

Completed questionnaires should be reviewed for completeness by the research staff.

-

Scoring should be performed according to the specific manual for each questionnaire.

-

Procedures for handling missing data should be pre-specified in the study protocol. For some instruments, a score can be calculated if a certain percentage of items have been completed.[9][11]

-

Conclusion

The assessment of quality of life is a cornerstone of evaluating the overall benefit of Anamorelin in patients with cancer anorexia-cachexia. The use of validated and multidimensional QoL instruments such as the FAACT, FACIT-F, EORTC QLQ-C30, and MDASI provides valuable insights into the patient's perspective. The data from clinical trials consistently demonstrate that Anamorelin can lead to improvements in anorexia/cachexia-related symptoms.[6] Adherence to standardized protocols for the administration and scoring of these questionnaires is crucial for ensuring the collection of high-quality, reliable, and valid data in future clinical studies of Anamorelin.

References

- 1. mdanderson.org [mdanderson.org]

- 2. Anamorelin (ONO-7643) for the treatment of patients with non-small cell lung cancer and cachexia: Results from a randomized, double-blind, placebo-controlled, multicenter study of Japanese patients (ONO-7643-04) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. The efficacy and safety of anamorelin for patients with cancer-related anorexia/cachexia syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MD Anderson Symptom Inventory (MDASI) | MD Anderson Cancer Center [mdanderson.org]

- 9. facit.org [facit.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. eortc.org [eortc.org]

- 12. heartbeat-med.com [heartbeat-med.com]

- 13. Using the EORTC QLQ-C30 in Clinical Practice for Patient Management: Identifying Scores Requiring a Clinician’s Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validating the M. D. Anderson Symptom Inventory (MDASI) for use in patients with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MD Anderson Symptom Inventory ESO Module (MDASI-ESO) | MD Anderson Cancer Center [mdanderson.org]

- 16. medpace.com [medpace.com]

Application of Anamorelin in Gastrointestinal Cancer Research: Application Notes and Protocols